molecular formula C7H14ClN5 B7981037 1-(1-methyl-1H-1,2,4-triazol-3-yl)piperazine hydrochloride

1-(1-methyl-1H-1,2,4-triazol-3-yl)piperazine hydrochloride

Cat. No.: B7981037
M. Wt: 203.67 g/mol
InChI Key: RHZLCPCOCPRIGV-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-1,2,4-triazol-3-yl)piperazine hydrochloride is a chemical compound with the molecular formula C7H14ClN5. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-methyl-1H-1,2,4-triazol-3-yl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,4-triazole with piperazine in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-1,2,4-triazol-3-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with altered functional groups .

Scientific Research Applications

1-(1-methyl-1H-1,2,4-triazol-3-yl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-1,2,4-triazol-3-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-methyl-1H-1,2,4-triazol-3-yl)piperazine hydrochloride is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-(1-methyl-1,2,4-triazol-3-yl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5.ClH/c1-11-6-9-7(10-11)12-4-2-8-3-5-12;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZLCPCOCPRIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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